![molecular formula C17H16ClN5OS B2997400 2-[1-(4-氯苯基)吡唑并[3,4-d]嘧啶-4-基]硫代-1-吡咯烷-1-基乙酮 CAS No. 893912-90-8](/img/structure/B2997400.png)

2-[1-(4-氯苯基)吡唑并[3,4-d]嘧啶-4-基]硫代-1-吡咯烷-1-基乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

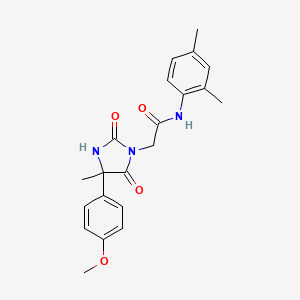

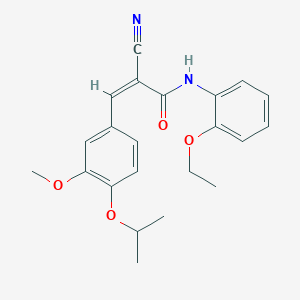

This compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . It has been synthesized and characterized in various studies for its potential biological and pharmacological activities . The molecular formula of the compound is C19H18ClN3O4 and it has a molecular weight of 387.82 g/mol .

Synthesis Analysis

The synthesis of compounds like this one has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis involves the use of different catalysts and methods .Molecular Structure Analysis

The molecular structure of this compound features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are considered as privileged core skeletons in the biologically active compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cycloaddition reactions of 1,3-dipolar organic azide and terminal alkyne in the presence of Cu (I) catalyst .科学研究应用

Anticancer Research

Compounds with the pyrazolo[3,4-d]pyrimidin-4-yl moiety have been studied for their potential anticancer properties. Research has shown that these compounds can exhibit cytotoxic activities against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range, indicating their potency .

Anti-HIV Activity

Indole derivatives, which are structurally related to the compound , have been reported to possess anti-HIV properties. Molecular docking studies have been performed to explore their potential as anti-HIV agents .

Drug Design and Synthesis

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry. It has been used in the design and synthesis of novel compounds with various biological activities. This includes the development of CDK2 targeting compounds, which are important in the regulation of cell cycle and could be potential therapeutic agents .

Ultrasonic-Assisted Synthesis

The compound’s scaffold has been utilized in ultrasonic-assisted synthesis methods to create new heterocyclic derivatives. These methods can enhance the efficiency of chemical reactions and lead to the discovery of compounds with improved biological activities .

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Compounds with the pyrazolo[3,4-d]pyrimidin-4-yl moiety have been subjected to molecular docking studies to predict their interaction with biological targets .

Structure-Activity Relationship (SAR) Studies

SAR studies involve the analysis of chemical structures to understand their effect on biological activity. Compounds containing pyrazolo[3,4-d]pyrimidin-4-yl groups are often part of SAR studies to optimize their pharmacological profiles .

未来方向

The future directions for this compound could involve further investigations into its potential biological and pharmacological activities. The compound could be tested against various cancer cell lines and other diseases . Additionally, modifications to the compound could be explored to enhance its activity and reduce any potential side effects.

属性

IUPAC Name |

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5OS/c18-12-3-5-13(6-4-12)23-16-14(9-21-23)17(20-11-19-16)25-10-15(24)22-7-1-2-8-22/h3-6,9,11H,1-2,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBWRBKZHBSSPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-fluorophenyl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2997317.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide](/img/structure/B2997321.png)

![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-chlorophenyl)amino]acrylate](/img/structure/B2997329.png)

![N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2997332.png)

![N-(4-methylbenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2997333.png)

![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2997334.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2997339.png)

![N-tert-butyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2997340.png)